molecular formula C13H11NO3 B1465142 4-(3-Methoxypyridin-2-yl)benzoic acid CAS No. 849757-80-8

4-(3-Methoxypyridin-2-yl)benzoic acid

Cat. No. B1465142
Key on ui cas rn: 849757-80-8
M. Wt: 229.23 g/mol
InChI Key: UPPWELHQGMFLTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07338950B2

Procedure details

4-bis(hydroxyl)boron-1-methylbenzoate (2.8 mmol; 582 mg) was dissolved in acetonitrile (2 ml) and added to a 5 ml microwave vessel. To the solution was 3.5 mmol of 2-chloro-3-methoxypyridine (482 mg), 34 mg of tetrakis(triphenylphosphine)palladium(0). After stirring until dissolution, 8.4 mmol of potassium carbonate (1.16 g) was added, followed by 1 ml of water. The mixture was then heated at 160° C. for 300 seconds. After reaction completion, the solvents were evaporated under vacuum. The residue was dissolved in 2N KOH and THF and heated for 10 min. After hydrolysis, the THF was evaporated and the basic layer was washed with EtOAC. The aqueous layer was then acidified and extracted 3 times with EtOAc. The organic layers were combined and washed with water and brine. After drying, filtration and evaporation, the residue was triterated with ether to give the desired product as a yellow solid (423 mg; 77%).
[Compound]
Name
4-bis(hydroxyl)boron 1-methylbenzoate
Quantity
582 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
482 mg
Type
reactant
Reaction Step Two
Quantity
1.16 g
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
reactant
Reaction Step Four
Quantity
34 mg
Type
catalyst
Reaction Step Five
Yield
77%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([O:8][CH3:9])=[CH:6][CH:5]=[CH:4][N:3]=1.[C:10](=[O:13])([O-])[O-:11].[K+].[K+].O.[C:17](#N)[CH3:18]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:9][O:8][C:7]1[C:2]([C:18]2[CH:17]=[CH:7][C:6]([C:10]([OH:11])=[O:13])=[CH:5][CH:4]=2)=[N:3][CH:4]=[CH:5][CH:6]=1 |f:1.2.3,^1:23,25,44,63|

Inputs

Step One
Name
4-bis(hydroxyl)boron 1-methylbenzoate
Quantity
582 mg
Type
reactant
Smiles
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
482 mg
Type
reactant
Smiles
ClC1=NC=CC=C1OC
Step Three
Name
Quantity
1.16 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
1 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
34 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added to a 5 ml microwave vessel
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
After reaction completion
CUSTOM
Type
CUSTOM
Details
the solvents were evaporated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 2N KOH
TEMPERATURE
Type
TEMPERATURE
Details
THF and heated for 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
After hydrolysis
CUSTOM
Type
CUSTOM
Details
the THF was evaporated
WASH
Type
WASH
Details
the basic layer was washed with EtOAC
EXTRACTION
Type
EXTRACTION
Details
extracted 3 times with EtOAc
WASH
Type
WASH
Details
washed with water and brine
CUSTOM
Type
CUSTOM
Details
After drying
FILTRATION
Type
FILTRATION
Details
filtration and evaporation

Outcomes

Product
Name
Type
product
Smiles
COC=1C(=NC=CC1)C1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 423 mg
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.